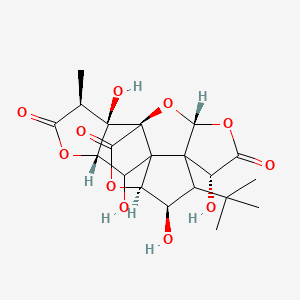

ginkgolide-C

説明

ginkolide; inactive to PAF receptor; structure given in first source

特性

IUPAC Name |

8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOGMTLMADGEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginkgolide C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15291-76-6 | |

| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b,11-tetrahydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginkgolide C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 °C | |

| Record name | Ginkgolide C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to the Initial Isolation and Characterization of Ginkgolide C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the isolation and characterization of Ginkgolide C, a complex diterpenoid trilactone derived from the leaves of the Ginkgo biloba tree. This document details the experimental protocols, quantitative data, and logical workflows essential for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Ginkgolide C

Ginkgolide C is a member of the ginkgolide family, a group of structurally unique and biologically active terpenoids.[1] First isolated from Ginkgo biloba in 1932, the intricate structures of these compounds were not fully elucidated until 1967.[1][2] Ginkgolide C (C₂₀H₂₄O₁₁) is distinguished from other ginkgolides by the number and position of its hydroxyl groups, which contribute to its bioactivity.[3][4] Like other ginkgolides, it possesses a rigid cage-like structure composed of six five-membered rings, a spiro[5][5]-nonane carbocyclic ring, a tetrahydrofuran (B95107) ring, and a characteristic tert-butyl group.[1][2][6]

From a pharmacological standpoint, Ginkgolide C is primarily recognized as an antagonist of the platelet-activating factor (PAF) receptor, a key mediator in inflammatory and thrombotic processes.[3][6] Although its antagonistic effect on PAF is less potent than that of Ginkgolide B, it exhibits a range of biological activities, including neuroprotective and anti-inflammatory properties.[3][7]

Isolation of Ginkgolide C from Ginkgo biloba

The initial step in studying Ginkgolide C is its isolation from the leaves of Ginkgo biloba. The general workflow involves extraction, purification through various chromatographic techniques, and finally, crystallization.

This protocol outlines a common method for the extraction and initial purification of ginkgolides from dried Ginkgo biloba leaves.

-

Extraction:

-

Coarsely powdered dried Ginkgo biloba leaves (e.g., 200 kg) are subjected to extraction with an organic solvent. A common method involves heating with 50-80% ethanol (B145695) (v/v) in water (e.g., 8 times the volume of the leaf powder) under reflux for 1.5 hours. This process is typically repeated three times.[8]

-

The extracted solutions are combined and filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with a solvent such as ethyl acetate (B1210297). Ginkgolides are freely soluble in ethyl acetate, while many flavonoids have lower solubility, allowing for an initial separation.[8]

-

The ethyl acetate layer, containing the ginkgolides, is collected and concentrated.

-

-

Removal of Impurities:

-

The concentrated ethyl acetate extract can be treated to remove unwanted constituents. One method involves boiling the aqueous extract with dilute hydrogen peroxide, which helps to degrade components that can cause emulsification during subsequent extractions.[5][9]

-

The extract can then be passed through a column of activated charcoal or subjected to washing with basic solutions to further remove impurities.[5][10]

-

Column chromatography is the primary method for separating the individual ginkgolides. Due to their similar chemical properties, this can be a challenging process.[11]

-

Silica (B1680970) Gel Column Chromatography:

-

The partially purified ginkgolide mixture is loaded onto a silica gel column.

-

Elution is performed with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or petroleum ether and ethyl acetate.[12]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

This initial chromatographic step can separate the ginkgolides into fractions containing mixtures of compounds, for instance, a fraction containing Ginkgolide A and B, and another containing Ginkgolide C and J.[12][13]

-

-

Further Purification by Reversed-Phase Chromatography:

-

The fractions containing Ginkgolide C are pooled and concentrated.

-

Further purification is achieved using reversed-phase chromatography (e.g., with a C18 stationary phase).[5]

-

A suitable mobile phase, such as a gradient of methanol (B129727) and water, is used for elution.[14]

-

-

Crystallization:

-

The purified fractions containing Ginkgolide C are concentrated, and the compound is crystallized from a suitable solvent system, such as water-containing alcohol, to yield pure crystals.[8]

-

Caption: Workflow for the isolation and purification of Ginkgolide C.

Characterization of Ginkgolide C

Once isolated, the structure and purity of Ginkgolide C are confirmed using various analytical techniques.

The following tables summarize the key physical and spectroscopic data for Ginkgolide C.

Table 1: Physical Properties of Ginkgolide C

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄O₁₁ | [3][8] |

| Molecular Weight | 440.40 g/mol | [14] |

| Appearance | Bitter crystals | [15] |

| Melting Point | ~300 °C (decomposes) | [15] |

| Solubility | Soluble in acetone, ethanol, methanol, ethyl acetate; sparingly soluble in water. | [15] |

Table 2: Spectroscopic Data for Ginkgolide C

| Technique | Key Data | Reference(s) |

| UV Spectroscopy | λmax (ethanol): 220 nm | [15] |

| Infrared (IR) Spectroscopy | Characteristic bands for hydroxyl, lactone, and ether functional groups. | [16] |

| ¹H and ¹³C NMR | Complex spectra confirming the diterpenoid trilactone structure. | [15][17] |

| Mass Spectrometry (LC-MS/MS) | Precursor Ion [M-H]⁻: m/z 439 | [14][18][19] |

| Product Ion: m/z 383 (corresponding to the loss of two carbon monoxide molecules) | [14][18] |

HPLC is a standard method for assessing the purity of Ginkgolide C and for its quantitative analysis.

-

System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C₁₈ reversed-phase column (e.g., 3.5 µm particle size, 2.1 x 100 mm).[14]

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, a 15-minute gradient from 10% to 70% aqueous methanol.[14]

-

Flow Rate: 250 µL/min.[14]

-

Detection: UV detection at approximately 220 nm or ELSD.[6][15]

-

Elution Time: Under these conditions, Ginkgolide C typically elutes after bilobalide (B1667068) and Ginkgolide J, but before Ginkgolides A and B.[14]

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of Ginkgolide C.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).[14]

-

Source Temperature: 140 °C.[14]

-

Desolvation Temperature: 320 °C.[14]

-

Nebulizing and Drying Gas: Nitrogen.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The precursor ion for Ginkgolide C is the deprotonated molecule at m/z 439. The most abundant product ion, resulting from collision-induced dissociation (CID), is at m/z 383, which corresponds to the loss of two carbon monoxide molecules.[14]

Caption: Workflow for the analytical characterization of Ginkgolide C.

Biological Characterization: Interaction with the PAF Signaling Pathway

A key aspect of the initial characterization of Ginkgolide C is understanding its biological activity. Its primary known mechanism of action is the antagonism of the platelet-activating factor (PAF) receptor.

PAF is a potent phospholipid mediator that plays a crucial role in inflammation, allergic responses, and thrombosis. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor.

Ginkgolide C acts as a competitive antagonist at the PAFR.[3] By binding to the receptor, it prevents PAF from binding and initiating the downstream signaling cascade. This inhibitory action is the basis for many of its observed anti-inflammatory and neuroprotective effects. For example, the anti-inflammatory effect of Ginkgolide C has been linked to the downregulation of the CD40/NF-κB signaling pathway, which can be activated by PAF.[3]

Caption: Ginkgolide C as an antagonist in the PAF signaling pathway.

Conclusion

The isolation and characterization of Ginkgolide C require a systematic approach involving multi-step extraction, purification, and a suite of analytical techniques. The protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this complex and pharmacologically significant natural product. A thorough understanding of these initial steps is crucial for further investigation into its therapeutic potential and for the development of new drugs.

References

- 1. Ginkgolide - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. daru.tums.ac.ir [daru.tums.ac.ir]

- 11. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2005046829A2 - Separation of ginkgolides and bilobalide from g. biloba - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ginkgolides [drugfuture.com]

- 16. mdpi.com [mdpi.com]

- 17. Ginkgolides and bilobalide: their physical, chromatographic and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Comprehensive Guide to the Total Synthesis of Ginkgolide C

For Researchers, Scientists, and Drug Development Professionals

Ginkgolide C, a member of the structurally complex ginkgolide family of diterpenoid trilactones, has long been a formidable challenge in synthetic organic chemistry. Isolated from the Ginkgo biloba tree, these molecules exhibit a range of potent biological activities, including antagonism of the platelet-activating factor receptor, making them attractive targets for drug development.[1][2][3] This technical guide provides an in-depth overview of the first and only reported total synthesis of (±)-ginkgolide C, a landmark achievement by the research group of Louis Barriault at the University of Ottawa.[1][2][4][5] This synthesis also constitutes a formal synthesis of ginkgolides A and B.[1][2][5]

The molecular architecture of ginkgolide C is characterized by a compact, highly oxygenated, hexacyclic framework featuring a spirocyclic core, an unusual tert-butyl group, and twelve contiguous stereocenters.[1][2][6] The successful 26-step synthesis navigates these complexities through a carefully orchestrated sequence of reactions, highlighting strategic carbon-carbon bond formations and late-stage oxidations.[5][6]

Retrosynthetic Analysis

The Barriault group's retrosynthetic strategy for ginkgolide C hinges on simplifying the complex polycyclic system to more manageable precursors. The key disconnections involved an aldol (B89426) reaction to form the C3-C13 bond and a series of strategic oxidations to install the requisite oxygenation pattern in the final stages. A pivotal intermediate was identified that could be accessed through a 5-exo-dig cyclization, which in turn would be formed from a precursor assembled via a stereoselective cuprate (B13416276) addition to install the signature tert-butyl group.[1]

Key Stages of the Synthesis

The forward synthesis can be broadly divided into the construction of the core ring system, installation of the tert-butyl group, and a series of late-stage functional group manipulations and oxidations to complete the target molecule.

1. Assembly of the Polycyclic Core: The synthesis commences from commercially available starting materials.[6] A key early step involves a Daub protocol, where an acid-mediated reaction between a cyclopentanone (B42830) derivative and an allylic alcohol proceeds through an enol ether formation followed by a Claisen rearrangement.[4] This reaction diastereoselectively establishes the adjacent quaternary carbon centers at C5 and C9.[6][7] Subsequent ring-closing metathesis is employed to construct the A and B rings of the ginkgolide core.[6]

2. Installation of the Tert-Butyl Group and Further Elaboration: With the core structure in hand, the crucial tert-butyl group is introduced via a stereoselective cuprate addition to an enone intermediate.[1][4] This is followed by a series of transformations to elaborate the framework, including the formation of a key lactone through an epoxide-opening cascade.[4][6]

3. Late-Stage Oxidations and Final Assembly: The final phase of the synthesis is characterized by a series of carefully orchestrated oxidation reactions to install the numerous hydroxyl and lactone functionalities present in ginkgolide C.[1][5] This includes a critical α-hydroxylation of a ketone intermediate using Davis oxaziridine (B8769555) to set the stereochemistry at a key position.[4][6] The synthesis culminates in a final deprotection step to furnish (±)-ginkgolide C.[6]

Quantitative Data Summary

The total synthesis of (±)-ginkgolide C was accomplished in 26 steps from commercially available materials, with an overall yield of approximately 1%.[6] The formal syntheses of ginkgolides A and B were achieved by intercepting a late-stage intermediate, representing the shortest routes to these molecules reported to date.[5][6]

| Stage | Key Transformations | Number of Steps | Selected Step Yields |

| Core Construction | Claisen Rearrangement, Ring-Closing Metathesis | ~10 | High regio- and diastereocontrol in Claisen[4] |

| Intermediate Elaboration | Cuprate Addition, Epoxidation/Lactonization | ~7 | Not specified |

| Late-Stage Functionalization | Multiple Oxidations, Aldol Reaction | ~9 | Final deprotection: 95%[6] |

| Overall | Total Synthesis of (±)-Ginkgolide C | 26 | ~1% |

Experimental Protocols: Key Methodologies

Claisen Rearrangement for Quaternary Center Formation: Following the protocol of Daub, a solution of the cyclopentanone starting material and an allylic alcohol in a suitable solvent is treated with a catalytic amount of acid (e.g., propionic acid).[4][6] The reaction mixture is heated to allow for in situ enol ether formation, which then undergoes a[6][6]-sigmatropic rearrangement to generate the product containing two adjacent quaternary stereocenters with high diastereoselectivity.[4]

Stereoselective Tert-Butyl Group Installation: An enone intermediate is dissolved in an ethereal solvent and cooled to a low temperature (e.g., -78 °C). A solution of a tert-butyl cuprate reagent, prepared from tert-butyllithium (B1211817) and a copper(I) salt, is then added dropwise. The reaction is carefully monitored until completion, after which it is quenched and worked up to yield the desired 1,4-addition product.[1][7]

α-Hydroxylation of Ketone Intermediate: To a solution of the ketone precursor in an anhydrous, aprotic solvent at low temperature, a strong, non-nucleophilic base (e.g., KHMDS, LiHMDS, or LDA) is added to generate the corresponding enolate.[6] A solution of Davis' oxaziridine in the same solvent is then added to the enolate solution. The reaction is stirred at low temperature before being quenched and subjected to an appropriate workup and purification to afford the α-hydroxy ketone.[4][6]

Final Deprotection: The fully elaborated, protected ginkgolide C precursor is dissolved in methanol. An excess of potassium carbonate is added, and the resulting suspension is stirred at room temperature until the deprotection of the acetate (B1210297) group is complete, as monitored by thin-layer chromatography. The reaction mixture is then filtered, concentrated, and purified to yield (±)-ginkgolide C.[6]

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the total synthesis of ginkgolide C, highlighting the key strategic stages.

Caption: A flowchart illustrating the key strategic stages in the total synthesis of (±)-ginkgolide C.

This synthesis represents a significant advancement in the field of natural product synthesis, providing a blueprint for accessing the ginkgolide family of molecules. The strategies and methodologies developed will undoubtedly inform future synthetic endeavors and could enable the production of novel analogs for further biological evaluation.[6][8]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Total Synthesis of Ginkgolide C and Formal Syntheses of Ginkgolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Barriault Synthesis of Ginkgolide C [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthetic Blueprint of Ginkgolide C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic origin of ginkgolide C, a complex and pharmacologically significant diterpenoid trilactone found in Ginkgo biloba. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathways, enzymatic machinery, and regulatory nuances that govern the formation of this unique natural product.

Introduction

Ginkgolide C, a member of the ginkgolide family of terpene trilactones, is exclusive to the ancient gymnosperm Ginkgo biloba. These molecules are renowned for their potent and selective antagonism of the platelet-activating factor receptor, underpinning their therapeutic potential in cardiovascular and neurological disorders. The intricate molecular architecture of ginkgolide C, featuring a distinctive tert-butyl group and a cage-like structure of six interlocking rings, has long captivated chemists and biologists. Understanding its biosynthesis is paramount for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel analogs with enhanced therapeutic properties.

This guide synthesizes current knowledge on the biosynthetic pathway of ginkgolide C, presents quantitative data on metabolite distribution and gene expression, details relevant experimental methodologies, and provides visual representations of the key processes.

The Biosynthetic Pathway of Ginkgolide C

The biosynthesis of ginkgolide C is a complex process that originates from primary metabolism and proceeds through a series of specialized enzymatic reactions. The entire pathway is believed to be localized primarily in the roots of the Ginkgo biloba tree.[1] The foundational steps involve the construction of the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway.[2]

The MEP Pathway: Building the Isoprenoid Precursors

The MEP pathway, located in the plastids, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), leads to the formation of IPP and DMAPP.[2]

Formation of the Diterpenoid Precursor: Geranylgeranyl Diphosphate (GGPP)

Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to generate the C20 precursor, geranylgeranyl diphosphate (GGPP). This is a critical branching point, as GGPP is the universal precursor for all diterpenoids in plants.

The Committed Step: Cyclization to Levopimaradiene (B1200008)

The first committed step in ginkgolide biosynthesis is the cyclization of the linear GGPP molecule into the tricyclic diterpene hydrocarbon, levopimaradiene. This complex rearrangement is catalyzed by a single enzyme, levopimaradiene synthase (LPS).[3] The formation of levopimaradiene establishes the core carbon skeleton of the ginkgolides.

Oxidative Tailoring by Cytochrome P450 Monooxygenases

The subsequent transformation of levopimaradiene into the highly oxygenated and structurally complex ginkgolide C involves a series of oxidative reactions. These modifications, including hydroxylations, ring cleavage, and lactone formation, are catalyzed by a cascade of cytochrome P450-dependent monooxygenases (CYPs).[3][4] While the precise sequence and the full suite of CYPs involved are still under active investigation, recent research has identified a gene cluster containing several CYP candidates that play a crucial role in the early oxidative steps.[3][4] The formation of the characteristic tert-butyl group and the intricate lactone rings are hallmarks of these late-stage modifications.

Quantitative Data

Distribution of Ginkgolides in Ginkgo biloba Tissues

Quantitative analysis of ginkgolide content in various tissues of Ginkgo biloba reveals a distinct pattern of accumulation, with the highest concentrations generally found in the roots, supporting the hypothesis of the roots being the primary site of biosynthesis.

Table 1: Distribution of Ginkgolides in Different Tissues of Ginkgo biloba

| Tissue | Ginkgolide A (µg/g DW) | Ginkgolide B (µg/g DW) | Ginkgolide C (µg/g DW) |

| Fibrous Root | 150 - 250 | 100 - 200 | 50 - 100 |

| Main Root Periderm | 200 - 300 | 150 - 250 | 80 - 150 |

| Main Root Cortex & Phloem | 100 - 150 | 80 - 120 | 100 - 180 |

| Main Root Xylem | 20 - 50 | 10 - 30 | 15 - 40 |

| Leaf | 50 - 100 | 40 - 80 | 20 - 50 |

| Young Stem | 10 - 30 | 5 - 20 | 5 - 15 |

| Old Stem | 20 - 40 | 15 - 35 | 10 - 25 |

Data compiled from multiple sources and represent typical ranges. Actual concentrations can vary based on plant age, season, and environmental conditions.[5][6]

Gene Expression Profiles of Biosynthetic Enzymes

The expression levels of genes encoding key enzymes in the ginkgolide biosynthetic pathway correlate with the observed distribution of the final products, with the highest transcript abundance found in the roots.

Table 2: Relative Expression Levels of Key Biosynthetic Genes in Different Tissues of Ginkgo biloba

| Gene | Function | Fibrous Root | Main Root Periderm | Leaf |

| GbDXS2 | 1-deoxy-D-xylulose-5-phosphate synthase | High | High | Low |

| GbDXR2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | High | High | Low |

| GbGGPPS | Geranylgeranyl diphosphate synthase | High | High | Low |

| GbIDS2 | Isopentenyl diphosphate isomerase | High | High | Low |

| GbLPS | Levopimaradiene synthase | Very High | Very High | Very Low |

Expression levels are qualitative summaries (Very High, High, Low, Very Low) based on published RT-qPCR data.[5][6]

Experimental Protocols

Quantification of Ginkgolide C by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantitative analysis of ginkgolide C in Ginkgo biloba plant material.

4.1.1. Sample Preparation

-

Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue to dryness and grind into a fine powder.

-

Accurately weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) methanol (B129727) to the tube.

-

Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process (steps 4-7) on the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in 500 µL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

-

0-10 min: 20% A

-

10-30 min: 20-50% A

-

30-35 min: 50-80% A

-

35-40 min: 80% A

-

40-45 min: 80-20% A

-

45-50 min: 20% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detector at 220 nm or an Evaporative Light Scattering Detector (ELSD).

-

Injection Volume: 10 µL.

-

Standard: A certified reference standard of ginkgolide C should be used to prepare a calibration curve for quantification.

Isotopic Labeling to Trace Ginkgolide C Biosynthesis

This protocol provides a framework for using stable isotope-labeled precursors to trace the biosynthetic pathway of ginkgolide C in Ginkgo biloba seedlings.

4.2.1. Plant Material and Labeling

-

Germinate and grow Ginkgo biloba seeds in a sterile nutrient medium.

-

Select healthy seedlings of a uniform size for the experiment.

-

Prepare a feeding solution containing a stable isotope-labeled precursor. For tracing the MEP pathway, [1,2-¹³C₂]glucose or [¹³C₆]glucose are suitable precursors.

-

Carefully remove the seedlings from their growth medium and gently wash the roots to remove any debris.

-

Place the seedlings in a hydroponic system or a flask containing the feeding solution, ensuring the roots are fully submerged.

-

Incubate the seedlings under controlled light and temperature conditions for a specific duration (e.g., 24, 48, 72 hours). A control group of seedlings should be fed with an unlabeled precursor under identical conditions.

4.2.2. Sample Extraction and Analysis

-

After the incubation period, harvest the root tissues from both labeled and control seedlings.

-

Perform a methanolic extraction as described in the HPLC protocol (Section 4.1.1).

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

LC Conditions: Similar to the HPLC method described above, optimized for separation of ginkgolides.

-

MS Conditions: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

-

Data Analysis: Compare the mass spectra of ginkgolide C from the labeled and unlabeled samples. The incorporation of ¹³C atoms will result in a shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. By analyzing the mass isotopomer distribution, the number of incorporated labeled atoms can be determined, providing insights into the biosynthetic route.

-

Visualizations

Biosynthetic Pathway of Ginkgolide C

Caption: Overview of the Ginkgolide C biosynthetic pathway.

Experimental Workflow for Isotopic Labeling

Caption: Workflow for isotopic labeling experiments.

Conclusion and Future Perspectives

The biosynthetic pathway of ginkgolide C in Ginkgo biloba is a testament to the intricate and elegant chemical machinery that has evolved in plants. While significant progress has been made in elucidating the key steps, from the MEP pathway to the initial cyclization and subsequent oxidative modifications, many details remain to be uncovered. The precise sequence of reactions catalyzed by the cytochrome P450 enzymes in the later stages of the pathway, and the regulatory networks that control the expression of the biosynthetic genes, are areas of active research.

A complete understanding of ginkgolide C biosynthesis will not only satisfy fundamental scientific curiosity but also pave the way for the sustainable production of these valuable compounds through metabolic engineering and synthetic biology. The information presented in this guide provides a solid foundation for researchers to build upon as we continue to unravel the secrets of this remarkable "living fossil" and its unique chemical arsenal.

References

- 1. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. [frontiersin.org]

Unraveling the Intricate Architecture of Ginkgolide C: A Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Ginkgolide C, a prominent member of the unique diterpenoid trilactone family isolated from the ancient Ginkgo biloba tree, has captivated chemists and pharmacologists for decades. Its complex, cage-like structure, featuring a distinctive tert-butyl group and a dense array of stereocenters, presents a formidable challenge in both its structural determination and synthetic replication. This technical guide provides an in-depth exploration of the pivotal experiments and spectroscopic analyses that have defined our understanding of Ginkgolide C's molecular architecture and absolute stereochemistry.

The Foundational Elucidation: A Combination of Spectroscopic and Chemical Methods

The initial structural characterization of the ginkgolides, including Ginkgolide C, was a landmark achievement in natural product chemistry, accomplished in 1967 by the research groups of Koji Nakanishi and Maruyama.[1][2] Their approach was a masterful application of the then-emerging spectroscopic techniques, complemented by classical chemical degradation and derivatization studies.

Spectroscopic Analysis: The Primary Evidence

The core of the ginkgolide structure was pieced together through meticulous interpretation of various spectroscopic data. Infrared (IR) spectroscopy indicated the presence of multiple lactone carbonyl groups and hydroxyl functionalities. Mass spectrometry was instrumental in determining the molecular formula of Ginkgolide C as C20H24O11.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy, however, was the most powerful tool in this endeavor. Early ¹H NMR studies, though at lower field strengths than today, provided crucial information about the number and connectivity of protons in the molecule. The structure of Ginkgolide A was first confirmed by X-ray crystallography of its p-bromobenzoate derivative. Subsequently, the structures of Ginkgolide B and C were largely deduced by comparative analysis of their NMR spectra with that of Ginkgolide A.[2]

Chemical Degradation and Derivatization

To corroborate the spectroscopic findings and to establish the full connectivity of the carbon skeleton, a series of chemical degradation and derivatization experiments were performed. These studies, while not detailed here, were crucial in confirming the presence of the various ring systems and the placement of functional groups.

Definitive Confirmation: X-ray Crystallography and Total Synthesis

While the initial spectroscopic and chemical studies provided a robust hypothesis for the structure of Ginkgolide C, definitive proof of its complex three-dimensional arrangement and absolute stereochemistry came from two key areas: X-ray crystallography and, much later, total synthesis.

X-ray Crystallography: An Unambiguous Picture

Single-crystal X-ray diffraction analysis of Ginkgolide C sesquihydrate provided an unambiguous determination of its molecular structure and the relative and absolute stereochemistry of its numerous chiral centers.[4] This technique revealed the intricate cage-like framework, the precise orientation of the hydroxyl and lactone groups, and the conformation of the six five-membered rings. The presence of intramolecular hydrogen bonding between hydroxyl groups was also confirmed.[4]

Total Synthesis: The Ultimate Proof

The first total synthesis of Ginkgolide C, achieved by the Barriault group in 2022, represents the ultimate confirmation of its assigned structure.[5][6] This monumental undertaking, proceeding through numerous stereocontrolled steps, unequivocally verified the connectivity and stereochemistry that had been previously determined by spectroscopic and crystallographic methods.

Quantitative Data Summary

The following tables summarize the key quantitative data that were instrumental in the structure elucidation of Ginkgolide C.

NMR Spectroscopic Data

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of Ginkgolide C is essential for its characterization. The data presented below is based on modern high-field NMR experiments.

Table 1: ¹H and ¹³C NMR Data for Ginkgolide C

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 5.25 | 82.4 |

| 2 | 4.60 | 79.8 |

| 3 | 4.95 | 80.1 |

| 4 | - | 97.8 |

| 5 | - | 171.2 |

| 6 | 6.10 | 109.5 |

| 7 | 4.55 | 78.9 |

| 8 | 2.90 | 58.2 |

| 9 | - | 45.1 |

| 10 | 5.95 | 98.1 |

| 11 | - | 173.5 |

| 12 | 5.50 | 88.2 |

| 13 | - | 175.8 |

| 14 | 4.05, 3.80 | 70.2 |

| 15 | - | 170.1 |

| 16 | 1.15 | 22.3 |

| 17 | - | 39.8 |

| 18 | 1.00 | 25.9 |

| 19 | 1.00 | 25.9 |

| 20 | 1.00 | 25.9 |

Note: NMR data can vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.

X-ray Crystallographic Data

The crystallographic data for Ginkgolide C sesquihydrate provides the precise geometric parameters of the molecule in the solid state.

Table 2: X-ray Crystallographic Data for Ginkgolide C Sesquihydrate [4]

| Parameter | Value |

| Molecular Formula | C20H24O11 · 1.5H2O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 21.987 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4250.1 |

| Z | 8 |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the structure elucidation of Ginkgolide C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified Ginkgolide C are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra, from which chemical shifts, coupling constants, and correlations are determined.

X-ray Crystallography

-

Crystallization: Single crystals of Ginkgolide C are grown by slow evaporation of a suitable solvent system. For Ginkgolide C sesquihydrate, this is typically achieved from an aqueous solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Visualizing the Elucidation and Stereochemistry

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the complex stereochemistry of Ginkgolide C.

References

An In-depth Technical Guide to the Mechanism of Action of Ginkgolide-C as a PAF Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide C, a unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a well-documented antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a variety of inflammatory and thrombotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of Ginkgolide C as a PAF antagonist, detailing its interaction with the PAF receptor, its impact on downstream signaling pathways, and a summary of its in vitro and in vivo effects. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of Ginkgolide C and other PAF receptor antagonists.

Introduction to Platelet-Activating Factor (PAF) and its Receptor

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that exerts its effects through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). Activation of the PAFR triggers a cascade of intracellular signaling events, leading to a wide range of physiological and pathological responses, including platelet aggregation, inflammation, bronchoconstriction, and increased vascular permeability. Consequently, the PAF/PAFR system has emerged as a significant therapeutic target for a variety of inflammatory and allergic diseases.

Ginkgolide C: A Competitive Antagonist of the PAF Receptor

Ginkgolide C is a member of the ginkgolide family of terpenoids, which are characterized by a rigid and complex cage-like molecular structure. Ginkgolides, including Ginkgolide C, are recognized as specific and competitive antagonists of the PAF receptor.[1] This means that Ginkgolide C directly competes with PAF for binding to the receptor, thereby preventing its activation and the subsequent initiation of downstream signaling cascades. Molecular dynamics simulations suggest that the binding of ginkgolides locks the PAFR in an inactive state.[2]

Quantitative Analysis of Ginkgolide C Activity

The inhibitory potency of Ginkgolide C against PAF-induced effects has been quantified in various in vitro assays. The most common of these is the inhibition of PAF-induced platelet aggregation, where the IC50 value (the concentration of an inhibitor that reduces the response by half) is determined.

| Assay | Ginkgolide | IC50 | Reference |

| PAF-induced Human Platelet Aggregation | Ginkgolide C | 29.8 µg/mL (approx. 67.6 µM) | [3] |

| PAF-induced Human Platelet Aggregation | Ginkgolide C | 7.1 x 10⁻⁶ M (7.1 µM) | [4] |

| PAF-induced Rabbit Platelet Aggregation | Ginkgolide C | - | [5] |

Note: The inhibitory effect on PAF-induced platelet aggregation activity among ginkgolide homologues was found to be in the order of Ginkgolide K > Ginkgolide B > Ginkgolide A > Ginkgolide C > Ginkgolide M > Ginkgolide J > Ginkgolide (GL) from high to low.[5]

A study utilizing cloned PAF receptors reported a Ki value for Ginkgolide C, which represents the inhibition constant and is a more direct measure of binding affinity.

| Assay | Ginkgolide | Ki | Reference |

| Radioligand Binding Assay (cloned PAFR) | Ginkgolide C | 12.6 µM | [6] |

Mechanism of Action: Interference with PAF Receptor Signaling

The PAF receptor is a Gq-protein coupled receptor. Upon binding of PAF, the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade that is central to the physiological effects of PAF. Ginkgolide C, by competitively binding to the PAF receptor, prevents this activation and the subsequent signaling events.

The PAF Receptor Signaling Pathway

The activation of the PAF receptor by its agonist, PAF, triggers the following key signaling events:

-

Gq Protein Activation: The activated PAF receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the α-subunit of the heterotrimeric Gq protein, promoting the exchange of GDP for GTP.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Cellular Responses: Activated PKC and elevated intracellular Ca²⁺ levels lead to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.

Inhibition of Downstream Signaling by Ginkgolide C

By competitively inhibiting the binding of PAF to its receptor, Ginkgolide C effectively blocks the entire downstream signaling cascade. This prevents the activation of Gq protein, the subsequent activation of PLC, and the production of the second messengers IP3 and DAG. As a result, the mobilization of intracellular calcium and the activation of PKC are inhibited, leading to the suppression of PAF-mediated cellular responses.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a ligand (in this case, Ginkgolide C) to its receptor (PAFR) by measuring the displacement of a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing the PAF receptor (e.g., platelets, transfected cell lines).

-

Radiolabeled PAF antagonist (e.g., [³H]-PAF or [³H]-WEB 2086).

-

Unlabeled Ginkgolide C at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% BSA).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Ginkgolide C.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the Ginkgolide C concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Platelet Aggregation Assay (General Protocol)

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

-

Materials:

-

Platelet-rich plasma (PRP) or washed platelets isolated from human or rabbit blood.

-

Platelet-poor plasma (PPP) as a reference.

-

PAF solution to induce aggregation.

-

Ginkgolide C at various concentrations.

-

An aggregometer.

-

-

Procedure:

-

Prepare PRP and PPP from fresh blood samples.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-incubate the PRP with different concentrations of Ginkgolide C or vehicle control for a specific time (e.g., 5 minutes) at 37°C in the aggregometer cuvette.

-

Add a submaximal concentration of PAF to induce platelet aggregation.

-

Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of Ginkgolide C to that of the vehicle control.

-

The IC50 value is determined from the concentration-response curve.

-

In Vivo Evidence of PAF Antagonism

The PAF antagonistic effects of ginkgolides, including Ginkgolide C, have been demonstrated in various in vivo models. For instance, in animal models of endotoxemia, the administration of a PAF receptor antagonist like Ginkgolide B has been shown to mitigate hypotension and reduce vascular permeability.[7] In studies on colitis-associated cancer, Ginkgolide B was found to ameliorate colonic inflammation.[8] While many in vivo studies have focused on Ginkgolide B due to its higher potency, the antagonistic effects observed are attributed to the shared mechanism of PAF receptor blockade among the ginkgolides.

Conclusion

Ginkgolide C is a specific and competitive antagonist of the Platelet-Activating Factor receptor. Its mechanism of action involves the direct blockade of PAF binding to its receptor, thereby preventing the activation of the Gq/PLC/IP3 signaling cascade and subsequent cellular responses. The inhibitory potency of Ginkgolide C has been quantified through in vitro assays, demonstrating its ability to interfere with PAF-mediated platelet aggregation. While less potent than some other ginkgolides, Ginkgolide C contributes to the overall PAF antagonistic profile of Ginkgo biloba extracts. Further research into the specific downstream effects of Ginkgolide C on intracellular signaling molecules and its efficacy in various in vivo models will continue to elucidate its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Antagonistic effect of ginkgolide homologues on PAF-induced platelet aggregation and neuroprotective effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. columbia.edu [columbia.edu]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Ginkgolide C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginkgolide C, a terpene trilactone derived from the leaves of the Ginkgo biloba tree, is emerging as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth overview of the current scientific evidence supporting the neuroprotective properties of Ginkgolide C, with a focus on its molecular targets and therapeutic potential in neurological disorders. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel neuroprotective strategies.

Introduction

Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant global health burden with limited therapeutic options. The complex pathophysiology of these conditions, often involving a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, necessitates the development of multi-target neuroprotective agents. Ginkgolide C has demonstrated significant promise in preclinical studies by modulating key signaling pathways implicated in neuronal damage and survival.

Mechanisms of Neuroprotection

Ginkgolide C exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities.

Anti-Inflammatory Effects

Chronic and acute inflammation are critical contributors to neuronal damage. Ginkgolide C has been shown to potently suppress neuroinflammatory processes through the inhibition of several key signaling pathways.

-

Inhibition of the CD40/NF-κB Pathway: Ginkgolide C attenuates inflammatory responses by suppressing the CD40/NF-κB signaling cascade.[[“]] This inhibition leads to a reduction in the expression of downstream pro-inflammatory mediators.

-

Suppression of the NLRP3 Inflammasome: Ginkgolide C has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that, when dysregulated, contributes to neuroinflammation.[2][3][4][5] This is achieved, in part, through the activation of chaperone-mediated autophagy (CMA), which promotes the degradation of the NLRP3 inflammasome.[2][5]

-

Reduction of Pro-inflammatory Cytokines: In various experimental models, Ginkgolide C has been demonstrated to decrease the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major driver of neuronal cell death. Ginkgolide C mitigates oxidative stress through the following mechanisms:

-

Activation of the Akt/Nrf2 Signaling Pathway: Ginkgolide C promotes the activation of the Akt/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[[“]] This leads to the increased expression of antioxidant enzymes.

-

Scavenging of Reactive Oxygen Species (ROS): Ginkgolide C has been shown to directly scavenge ROS, thereby reducing oxidative damage to cellular components.

-

Enhancement of Endogenous Antioxidant Defenses: Treatment with ginkgolides, including Ginkgolide C, has been associated with increased activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD).

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Ginkgolide C has been shown to interfere with apoptotic signaling cascades.

-

Modulation of Bcl-2 Family Proteins: Ginkgolide C can modulate the expression of the Bcl-2 family of proteins, increasing the levels of anti-apoptotic proteins like Bcl-2 and decreasing the levels of pro-apoptotic proteins like Bax.

-

Inhibition of Caspase Activity: By interfering with the apoptotic cascade, Ginkgolide C can inhibit the activation of executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell.

Modulation of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Recent evidence suggests that Ginkgolide C can modulate autophagy to promote cell survival.

-

Activation of Chaperone-Mediated Autophagy (CMA): As mentioned earlier, Ginkgolide C can activate CMA, leading to the targeted degradation of the NLRP3 inflammasome, thereby linking its anti-inflammatory and pro-autophagic functions.[2][5]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of ginkgolides. While data specifically for Ginkgolide C is limited in some areas, information from studies on Ginkgolide B and mixed ginkgolide extracts provides valuable comparative insights into the potential efficacy of this class of compounds.

Table 1: In Vivo Efficacy of Ginkgolides in Ischemic Stroke Models

| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Ginkgolide B | tMCAO Mice | 3.5 mg/kg | i.p. | ~30% reduction in infarct volume | [6] |

| Ginkgolide B | tMCAO Mice | 7.0 mg/kg | i.p. | Significant reduction in brain water content | [6] |

| Ginkgolide B | MCAO Mouse | 6 mg/kg | i.p. | Significant amelioration of neurological deficits | [6] |

| Ginkgolides (A+B) | pMCAO Rats | Not specified | i.v. | Dose-dependent reduction in neuronal apoptosis | [7] |

Table 2: In Vitro Effects of Ginkgolides on Neuronal Cells

| Compound | Cell Line | Concentration | Insult | Key Findings | Reference |

| Ginkgolide (Baiyu®) | APP/PS1-HEK293 | 100 µg/ml | Aβ toxicity | Highest cell viability at 48h | [8] |

| Ginkgolide (Baiyu®) | BV-2 microglia | 25 µg/ml | Aβ1–42 | Significant reduction in NLRP3, ASC, and caspase-1 mRNA and protein expression | [2] |

| Ginkgolide J | Rodent hippocampal neurons | Not specified | Aβ1–42 | Inhibition of cell death | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the investigation of Ginkgolide C's neuroprotective properties.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of focal cerebral ischemia.

-

Animal Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used.

-

Anesthesia: Anesthesia is typically induced with isoflurane (B1672236) (4-5% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

-

Surgical Procedure:

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip is inserted into the ICA via the ECA stump.

-

The filament is advanced until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

For transient MCAO (tMCAO), the filament is withdrawn after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.[7]

-

-

Confirmation of Ischemia: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion.

-

Post-operative Care: Animals are allowed to recover in a temperature-controlled environment. Neurological deficit scoring is performed at various time points post-surgery.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Sample Preparation: Brain tissue or cultured cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:

-

Rabbit anti-NLRP3 (1:1000)

-

Rabbit anti-Caspase-1 (1:1000)

-

Rabbit anti-p-NF-κB p65 (1:1000)

-

Rabbit anti-IκBα (1:1000)

-

Rabbit anti-Nrf2 (1:1000)

-

Rabbit anti-p-Akt (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive method for quantifying the concentration of cytokines and other soluble proteins.

-

Sample Collection: Serum, plasma, or cell culture supernatants are collected and stored at -80°C until use.

-

Assay Procedure:

-

Commercially available ELISA kits (e.g., from R&D Systems, eBioscience, or Cayman Chemical) for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.[10]

-

Briefly, a capture antibody specific for the target cytokine is coated onto the wells of a 96-well plate.

-

Samples and standards are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added.

-

Streptavidin-HRP is then added, followed by a substrate solution (e.g., TMB).

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: A standard curve is generated using the known concentrations of the standards, and the concentration of the target cytokine in the samples is determined by interpolation from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the neuroprotective effects of Ginkgolide C can aid in understanding its mechanisms of action.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ginkgolide C.

References

- 1. consensus.app [consensus.app]

- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid-β-Induced Pathological Behaviors Are Suppressed by Ginkgo biloba Extract EGb 761 and Ginkgolides in Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginkgolide C inhibits ROS-mediated activation of NLRP3 inflammasome in chondrocytes to ameliorate osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection against permanent focal cerebral ischemia by ginkgolides A and B is associated with obstruction of the mitochondrial apoptotic pathway via inhibition of c-Jun N-terminal kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corrigendum: Ginkgolide C alleviates myocardial ischemia/reperfusion-induced inflammatory injury via inhibition of CD40-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo effects of Ginkgo biloba extract on interleukin-6 cytokine levels in patients with neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

Ginkgolide C: An In-Vitro Analysis of its Anti-inflammatory Mechanisms

A Technical Guide for Drug Discovery and Development Professionals

This document provides an in-depth examination of the in-vitro anti-inflammatory properties of Ginkgolide C (GC), a terpene lactone isolated from Ginkgo biloba leaves.[1][2] Renowned for a variety of pharmacological effects, recent research has illuminated its significant potential in mitigating inflammatory processes at the cellular level.[2][3] This guide synthesizes key findings on its mechanisms of action, presents quantitative data from various studies, details common experimental protocols, and provides visual representations of the key signaling pathways involved.

Core Anti-inflammatory Mechanisms of Ginkgolide C

In vitro studies have identified several key signaling pathways through which Ginkgolide C exerts its anti-inflammatory effects. The primary mechanisms involve the inhibition of pro-inflammatory cascades and the activation of protective cellular responses.

1.1. Inhibition of the CD40/NF-κB Signaling Pathway

A central mechanism of Ginkgolide C's anti-inflammatory action is the suppression of the CD40/NF-κB signaling pathway.[1][4][5][6] The CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) family, is crucial in initiating and sustaining inflammation.[6] Upon activation, it triggers a cascade involving the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of IκB-α, the inhibitor of NF-κB.[1] This allows the NF-κB p65 subunit to translocate from the cytoplasm into the nucleus, where it promotes the transcription of a wide array of pro-inflammatory genes.[1][7]

Ginkgolide C has been shown to effectively interrupt this process by suppressing the expression of CD40, inhibiting the activity of IKK-β, and preventing the phosphorylation of IκB-α.[1] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby down-regulating the expression of downstream inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as adhesion molecules such as ICAM-1 and VCAM-1.[1][5]

1.2. Modulation of the Nrf2/HO-1 Pathway

Ginkgolide C also demonstrates protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and enzymes, playing a critical role in cellular defense against oxidative stress, which is intrinsically linked to inflammation.[2][7] In studies using hydrogen peroxide (H₂O₂)-treated chondrocytes to model osteoarthritis-related inflammation, Ginkgolide C treatment was found to upregulate the Nrf2/HO-1 pathway.[2] This activation contributes to its anti-apoptotic and anti-inflammatory effects, working in concert with the suppression of the NF-κB pathway.[2]

1.3. Suppression of the NLRP3 Inflammasome

Recent evidence indicates that Ginkgolide C can inhibit the activation of the NLRP3 (NLR family, pyrin domain containing 3) inflammasome.[8][9] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8] Ginkgolide C has been shown to promote the degradation of the NLRP3 inflammasome in macrophages through a process involving chaperone-mediated autophagy (CMA), which is dependent on the lysosomal receptor LAMP-2A.[8][10] By enhancing the degradation of the NLRP3 protein, Ginkgolide C effectively suppresses the downstream inflammatory cascade.[8] Notably, this effect appears to be specific, as GC significantly reduces IL-1β and IL-18 without affecting TNF-α levels in some models, suggesting a direct targeting of the inflammasome rather than its upstream NF-κB priming signal.[8]

References

- 1. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginkgolide C attenuates lipopolysaccharide-induced acute lung injury by inhibiting inflammation via regulating the CD40/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway [frontiersin.org]

- 8. Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginkgolide C inhibits ROS-mediated activation of NLRP3 inflammasome in chondrocytes to ameliorate osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ginkgolide C: An In-Depth Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide C, a unique terpene trilactone found in Ginkgo biloba, has garnered significant interest for its diverse pharmacological activities. While the antioxidant properties of Ginkgo biloba extracts are well-documented, the specific contribution of Ginkgolide C remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of Ginkgolide C's antioxidant and free radical scavenging activities. It delves into the dual nature of its antioxidant potential: a modest direct free radical scavenging capacity and a more significant role as an activator of endogenous antioxidant defense mechanisms, primarily through the Nrf2-ARE signaling pathway. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows to support further research and drug development efforts.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals or by upregulating endogenous antioxidant defense systems. Ginkgolide C, a structurally complex diterpenoid lactone, has emerged as a promising candidate for therapeutic interventions targeting oxidative stress. This guide explores the scientific evidence supporting the antioxidant and free radical scavenging activities of Ginkgolide C.

Direct Free Radical Scavenging Activity

The direct free radical scavenging activity of a compound refers to its ability to donate an electron or a hydrogen atom to neutralize free radicals. Common in vitro assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Data

Direct experimental data on the free radical scavenging activity of isolated Ginkgolide C is limited. Most studies have focused on complex Ginkgo biloba extracts or mixtures of ginkgolides. One study that analyzed a mixture of ginkgolides reported a high IC50 value in the DPPH assay, suggesting weak direct radical scavenging activity for the ginkgolide fraction as a whole. It is important to note that the antioxidant activity of Ginkgo biloba extracts is often attributed to their flavonoid content rather than the ginkgolides themselves.

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Ginkgolide mixture | 672.2 µg/mL | [This value indicates weak activity] |

Superoxide (B77818) Radical Scavenging

Some studies have indicated that Ginkgolide C, along with other ginkgolides (B, J, and M), can react with superoxide radicals (O₂⁻) in an aprotic environment[1]. However, quantitative IC50 values from standardized superoxide radical scavenging assays for isolated Ginkgolide C are not currently available in the literature.

Indirect Antioxidant Activity: Activation of the Nrf2-ARE Signaling Pathway

A significant aspect of Ginkgolide C's antioxidant effect appears to be its ability to upregulate the body's own antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like Ginkgolide C, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Studies have shown that Ginkgolide C treatment can lead to the nuclear translocation of Nrf2 and the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1)[2]. This indirect mechanism provides a more sustained and potent antioxidant response compared to direct radical scavenging.

Nrf2-ARE Signaling Pathway Activated by Ginkgolide C

Caption: Ginkgolide C-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antioxidant and free radical scavenging activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of Ginkgolide C in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of dilutions of Ginkgolide C from the stock solution.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each Ginkgolide C dilution or control to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

The blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.